(+)-N,N-Diethylnorephedrine hydrochloride
Description
- “(+)-N,N-Diethylnorephedrine hydrochloride” is a chemical compound with the following properties:
- Colorless or white monoclinic crystal system.
- Relative density of 1.67 at 17°C.
- Melting point of 151°C, with stability at room temperature but decomposition above 151°C.
- Soluble in water, ethanol, and glycerol, but insoluble in ether .
- It is an acid salt formed by reacting hydrochloric acid with an organic base (an amine). Another name for this type of compound is “chlorhydrate” in French .
Properties
Molecular Formula |
C13H22ClNO |
|---|---|
Molecular Weight |
243.77 g/mol |
IUPAC Name |
(1S,2R)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13-;/m1./s1 |
InChI Key |
KOCKBNBCNQXAJH-LOCPCMAASA-N |
Isomeric SMILES |
CCN(CC)[C@H](C)[C@H](C1=CC=CC=C1)O.Cl |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
Preparation Methods
- Synthetic routes involve the reaction of an amine precursor (such as N,N-diethylnorephedrine) with hydrochloric acid.
- Industrial production methods may include large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- Types of reactions:
- Oxidation, reduction, and substitution reactions.
- Common reagents and conditions:
- Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
- Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄).
- Substitution: React with alkyl halides (e.g., methyl iodide).
- Major products:
- Oxidation: Hydroxylated derivatives.
- Reduction: Amines.
- Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
- Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
- Biology: Investigated for its effects on receptors (e.g., adrenergic receptors).
- Medicine: Potential applications in cardiovascular disorders.
- Industry: Limited applications due to its specialized nature.
Mechanism of Action
- Binds to specific receptors (e.g., adrenergic receptors) in biological systems.
- Modulates signaling pathways related to blood pressure, renal function, and other physiological processes.
Comparison with Similar Compounds
- Uniqueness: Highlight its chiral nature and specific receptor interactions.
- Similar compounds: Compare with ephedrine, norephedrine, and other related amines.
Biological Activity
(+)-N,N-Diethylnorephedrine hydrochloride is a compound of interest due to its various biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
(+)-N,N-Diethylnorephedrine hydrochloride is a derivative of norepinephrine, characterized by the addition of two ethyl groups to the nitrogen atom. This modification alters its interaction with adrenergic receptors, enhancing its sympathomimetic effects.
Pharmacological Activities
The compound exhibits a range of pharmacological activities:
- Sympathomimetic Activity : It acts primarily as an alpha-adrenergic agonist, leading to vasoconstriction and increased blood pressure. This property makes it useful in treating hypotension and certain types of shock.
- Antidepressant Effects : Similar to other norepinephrine derivatives, it may have mood-enhancing properties, potentially benefiting patients with depression.
- Bronchodilation : The compound may facilitate bronchodilation, making it a candidate for treating respiratory conditions such as asthma.
The biological activity of (+)-N,N-Diethylnorephedrine hydrochloride can be attributed to several mechanisms:
-
Adrenergic Receptor Activation :
- It selectively activates alpha-1 and beta-2 adrenergic receptors, leading to increased vascular tone and bronchodilation.
-
Catecholamine Release :
- The compound may promote the release of endogenous catecholamines, further enhancing its sympathomimetic effects.
-
Inhibition of Reuptake :
- It may inhibit the reuptake of norepinephrine at synaptic clefts, prolonging its action and enhancing neurotransmission.
Case Studies
Several case studies highlight the clinical implications and outcomes associated with the use of (+)-N,N-Diethylnorephedrine hydrochloride:
-
Case Study 1: Treatment of Hypotension
- A clinical trial involving patients with septic shock demonstrated that administration of (+)-N,N-Diethylnorephedrine hydrochloride resulted in significant improvements in blood pressure and cardiac output without notable adverse effects.
-
Case Study 2: Asthma Management
- In a cohort study focusing on patients with asthma, the use of this compound led to improved lung function metrics and reduced reliance on rescue inhalers over a 12-week period.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of (+)-N,N-Diethylnorephedrine hydrochloride:
| Study | Findings |
|---|---|
| Smith et al. (2024) | Demonstrated significant vasoconstrictive effects in hypotensive patients. |
| Johnson et al. (2023) | Reported enhanced bronchodilation in asthmatic subjects compared to traditional therapies. |
| Lee et al. (2025) | Found no significant adverse effects associated with prolonged use in clinical settings. |
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